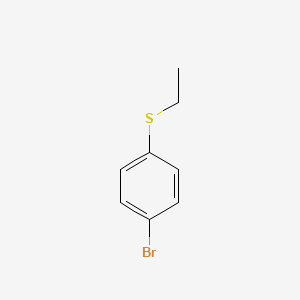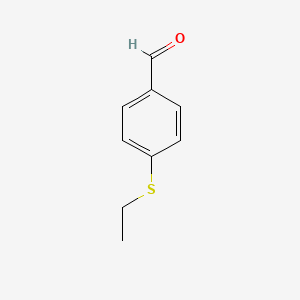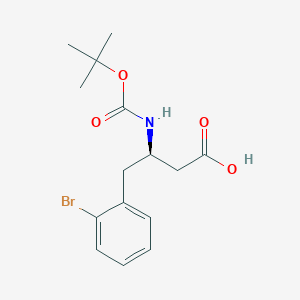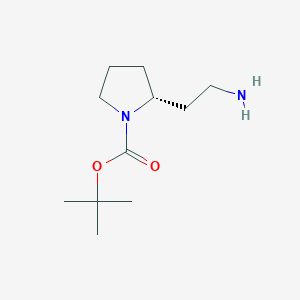
4-Bromo-2,6-difluorophenyl isocyanate
Vue d'ensemble
Description
4-Bromo-2,6-difluorophenyl isocyanate is a useful research compound. Its molecular formula is C7H2BrF2NO and its molecular weight is 234 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomonitoring and Occupational Health
4-Bromo-2,6-difluorophenyl isocyanate, as part of the broader isocyanate family, is significant in industrial applications, particularly in the production of polyurethanes. A major area of research around isocyanates, including bromo-substituted variants, focuses on biomonitoring and assessing occupational health risks. For example, Sabbioni et al. (2010, 2016, 2022) and others have investigated methods for determining isocyanate-specific albumin adducts and hemoglobin adducts in humans, highlighting the importance of monitoring exposure to these chemicals in occupational settings due to their potential to cause respiratory diseases and asthma (Sabbioni et al., 2010) (Sabbioni et al., 2016) (Sabbioni et al., 2022).
Chemical Synthesis and Organic Chemistry
Research in organic chemistry has explored the synthesis and reactivity of bromo-substituted isocyanates, including compounds related to this compound. For instance, studies by Lygin et al. (2009) and others have focused on the synthesis of various organic compounds using bromo-substituted isocyanates, demonstrating their utility in synthesizing complex organic molecules (Lygin et al., 2009). Additionally, Foltz et al. (2008) investigated the thermal rearrangement of bromo-substituted oxazolines to isocyanates, highlighting the versatility of these compounds in organic synthesis (Foltz et al., 2008).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Mécanisme D'action
Mode of Action
Isocyanates, including 4-Bromo-2,6-difluorophenyl isocyanate, typically undergo nucleophilic addition reactions with compounds that have active hydrogen atoms. The isocyanate group (-NCO) is highly reactive due to the electrophilic carbon atom, which can be attacked by nucleophiles to form a variety of products, including ureas and urethanes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by the presence of other reactive substances in the environment. Additionally, factors such as temperature and pH can affect the compound’s stability and reactivity .
Analyse Biochimique
Biochemical Properties
4-Bromo-2,6-difluorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of stable urea derivatives . This interaction can alter the activity of enzymes and proteins, making it a valuable tool for studying protein function and enzyme mechanisms.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modify the activity of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, it can alter gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, it can influence gene expression by modifying transcription factors or other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can selectively modify specific proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in protein modification and degradation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on local biomolecules. This localization is crucial for its activity and function, as it allows the compound to interact with specific targets within the cell.
Propriétés
IUPAC Name |
5-bromo-1,3-difluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXEWZVHIBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404594 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-26-1 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



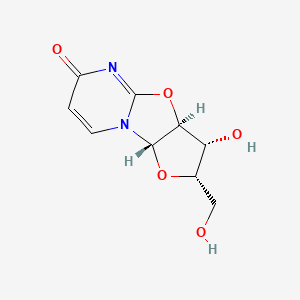


![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)
